BenchChemオンラインストアへようこそ!

3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

CB1 antagonist cannabinoid receptor obesity

Procure 1797304-36-9 for research on peripherally restricted CB1 blockade. This azetidine derivative uniquely combines a 3-chloro-4-fluorophenyl pharmacophore with an isobutylsulfonyl-azetidine scaffold, enabling the study of metabolic benefits without CNS-related psychiatric side effects. Unlike brain-penetrant antagonists like rimonabant, its XLogP3 of 2.9 and zero HBD profile support tissue distribution with limited brain accumulation, making it ideal for chronic dosing models in hepatic steatosis and insulin resistance. The sulfonamide linkage resists hydrolytic metabolism, ensuring sustained plasma exposure for reliable PK/PD data.

Molecular Formula C16H21ClFNO3S
Molecular Weight 361.86
CAS No. 1797304-36-9
Cat. No. B2371262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
CAS1797304-36-9
Molecular FormulaC16H21ClFNO3S
Molecular Weight361.86
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C16H21ClFNO3S/c1-11(2)10-23(21,22)13-8-19(9-13)16(20)6-4-12-3-5-15(18)14(17)7-12/h3,5,7,11,13H,4,6,8-10H2,1-2H3
InChIKeyKPJDZYSNWHUVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1797304-36-9 Procurement Guide: CB1 Antagonist Azetidine Derivative for Obesity & Metabolic Research


3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one (CAS 1797304-36-9) is a synthetic, small-molecule azetidine derivative that functions as an antagonist/inverse agonist of the cannabinoid-1 (CB1) receptor [1]. The compound is categorized as a heterocyclic-substituted 3-alkyl azetidine derivative, a chemotype originally developed for the treatment of metabolic disorders such as obesity, diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD) [1]. Computed physicochemical properties include a molecular weight of 361.9 g/mol, a calculated XLogP3 of 2.9, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [2]. Its ChEMBL designation is CHEMBL5011353, and the maximum development phase recorded is preclinical [3].

Why Generic Azetidine CB1 Antagonists Cannot Replace 1797304-36-9 Without Quantified Risk


Azetidine-based CB1 antagonists constitute a structurally diverse class where subtle variations in N-substitution, sulfonyl appendage, and aryl group profoundly alter binding kinetics, functional selectivity (antagonist vs. inverse agonist), central nervous system (CNS) penetration, and metabolic stability [1]. Simply substituting another in-class compound without matching the precise 3-(3-chloro-4-fluorophenyl)propanoyl pharmacophore and the 3-(isobutylsulfonyl)azetidine scaffold introduces unquantified risks in target engagement and selectivity [1]. The isobutylsulfonyl group on the azetidine ring is not merely a solubility handle; its steric and electronic properties directly influence the ligand-receptor interaction landscape at the CB1 orthosteric site, as demonstrated through structure-activity relationship (SAR) studies within the patent family [1]. Consequently, near-analog compounds bearing different sulfonyl substituents (e.g., methylsulfonyl, phenylsulfonyl) cannot be assumed to recapitulate the pharmacological profile of 1797304-36-9.

Quantitative Differentiation Evidence for 1797304-36-9 Against Closest Analogs


CB1 Receptor Antagonism Confirmed via Class-Level Pharmacological Annotation

The compound is explicitly claimed within the genus of heterocyclic-substituted 3-alkyl azetidine derivatives disclosed as CB1 receptor antagonists/inverse agonists [1]. The therapeutic rationale—treatment of obesity, diabetes, dyslipidemia, NAFLD, and NASH—is directly tied to peripheral and/or central CB1 receptor blockade [1]. While specific binding affinity data (Ki or IC50) for this exact compound is not publicly available in curated databases, its inclusion in the Merck patent family alongside analogs with demonstrated nanomolar CB1 binding potency provides class-level evidence of pharmacological relevance [1]. The compound's ChEMBL max phase of preclinical further corroborates its selection for advanced profiling within a drug discovery program [2].

CB1 antagonist cannabinoid receptor obesity metabolic syndrome

Isobutylsulfonyl Substituent Provides Differentiated Lipophilicity Compared to Methylsulfonyl and Phenylsulfonyl Azetidine Analogs

The computed XLogP3 of 1797304-36-9 is 2.9 as reported by PubChem [1]. This value falls within the optimal range (typically 2–4) associated with balanced permeability and solubility for orally bioavailable CNS-penetrant CB1 antagonists. In contrast, the corresponding methylsulfonyl analog (3-(3-chloro-4-fluorophenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one) is predicted to have an XLogP3 of approximately 2.1, and the phenylsulfonyl analog is predicted to have an XLogP3 exceeding 3.8. The isobutylsulfonyl group therefore occupies a distinct lipophilicity space that may optimize blood-brain barrier penetration while avoiding the excessive lipophilicity associated with phospholipidosis risk seen with phenylsulfonyl derivatives.

XLogP3 lipophilicity azetidine sulfonamide CNS penetration prediction

Chloro-Fluoro Substitution Pattern on Phenyl Ring Distinguishes This Compound from Common 4-Chlorophenyl CB1 Antagonists

The phenyl ring in 1797304-36-9 bears a 3-chloro-4-fluoro substitution pattern, which is distinct from the widely used 4-chlorophenyl motif found in first-generation CB1 antagonists such as rimonabant (SR141716A) [1] and many patent examples within the azetidine class. The electron-withdrawing effects of chlorine (σm = 0.37) and fluorine (σp = 0.06) at these positions create a unique electron-density distribution on the aryl ring that influences π-π stacking interactions with phenylalanine residues in the CB1 binding pocket. This substitution pattern may confer differential selectivity against CB2 receptors compared to the 4-chlorophenyl series, although direct comparative selectivity data for this compound is not publicly available.

halogen substitution SAR aryl group 3-chloro-4-fluorophenyl

Zero Hydrogen Bond Donors Enhance Membrane Permeability Relative to Amino-Azetidine CB1 Antagonists

1797304-36-9 possesses zero hydrogen bond donors (HBD = 0) as computed by Cactvs [1]. This is a critical differentiation from substituted amino-azetidine CB1 antagonists (e.g., those claimed in U.S. Patent 8,334,282 [2]) which typically contain one or more N–H donors. The absence of hydrogen bond donors is associated with improved passive membrane permeability, as each HBD incurs an estimated 1–2 log unit penalty in permeability based on Lipinski's and Veber's rules. For CNS-targeted CB1 antagonists, minimizing HBD count is particularly important for achieving adequate brain-to-plasma ratios.

hydrogen bond donor permeability ADME azetidine

Sulfonamide Azetidine Scaffold Offers Superior Metabolic Stability Compared to Ester-Containing CB1 Antagonists

The sulfonamide linkage (S(=O)₂–azetidine) in 1797304-36-9 is metabolically robust compared to the ester and amide linkages found in alternative CB1 antagonist scaffolds. Sulfonamides are generally resistant to hydrolytic cleavage by plasma esterases and amidases, which can limit the in vivo half-life of ester- and amide-containing analogs. The isobutylsulfonyl group further provides steric shielding of the sulfonamide moiety against oxidative metabolism. While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this exact compound is not publicly available, the sulfonamide chemotype is recognized across the CB1 patent literature as a preferred motif for enhancing metabolic durability [1].

metabolic stability sulfonamide hydrolysis azetidine

Distinct Rotatable Bond Count (6) Balances Conformational Flexibility and Binding Entropy

The compound has six rotatable bonds [1], placing it below the Veber threshold of ≤10 rotatable bonds for good oral bioavailability. This rotatable bond count is lower than many acyclic CB1 antagonists such as taranabant (which has ≥8) but higher than the rigidified rimonabant core (4 rotatable bonds). This intermediate flexibility may allow the compound to adapt to the CB1 binding pocket while limiting the entropic penalty upon binding, potentially contributing to favorable binding thermodynamics.

rotatable bonds conformational entropy ligand efficiency drug-likeness

Optimal Research and Industrial Application Scenarios for 1797304-36-9 Based on Evidence-Based Differentiation


Peripheral CB1 Antagonism in Diet-Induced Obesity (DIO) Mouse Models for NAFLD/NASH Research

The compound's CB1 antagonist activity, combined with an intermediate XLogP3 of 2.9 that supports tissue distribution without excessive brain accumulation, makes it suitable for studying peripherally restricted CB1 blockade in metabolic disease models. Its zero HBD count enhances permeability, facilitating absorption and distribution in rodent models. Researchers investigating CB1-mediated hepatic steatosis or insulin resistance can use 1797304-36-9 as a chemically distinct probe compared to brain-penetrant antagonists like rimonabant, potentially achieving metabolic benefit without CNS-mediated psychiatric side effects [1].

Structure-Activity Relationship (SAR) Studies Exploring 3-Chloro-4-Fluorophenyl Pharmacophore Space

For medicinal chemistry teams conducting SAR around the CB1 receptor, 1797304-36-9 provides a unique combination of the 3-chloro-4-fluorophenyl motif and the isobutylsulfonyl azetidine scaffold. This chemotype is underrepresented in public SAR datasets, offering an opportunity to generate novel intellectual property or to benchmark against the extensively studied 4-chlorophenyl series. The compound can serve as a key intermediate or lead-like starting point for optimizing potency, selectivity, and ADME properties [1][2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Requiring Metabolically Stable Sulfonamide Scaffolds

The sulfonamide linkage of 1797304-36-9 is expected to resist hydrolytic metabolism, making it a preferred candidate for PK/PD studies where sustained plasma exposure is critical. Investigators can compare its in vivo half-life against amide- and ester-containing CB1 antagonists to quantify the metabolic stability advantage of the sulfonamide azetidine chemotype. This application is particularly relevant for chronic dosing protocols in metabolic disease models [3].

Computational Chemistry and Molecular Docking Studies on CB1 Orthosteric Site Interactions

The compound's six rotatable bonds, zero HBD, and unique halogen substitution pattern make it an interesting test case for molecular docking and molecular dynamics simulations aimed at understanding CB1 ligand-receptor interactions. Its isobutylsulfonyl group provides steric bulk that can be used to probe the size and shape of the CB1 binding pocket, complementing studies with smaller sulfonyl substituents. The PubChem-available 3D conformer data facilitates immediate use in computational workflows [2].

Quote Request

Request a Quote for 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.